molecular formula C10H8O3 B1281410 Methyl benzofuran-3-carboxylate CAS No. 4687-24-5

Methyl benzofuran-3-carboxylate

Cat. No. B1281410
CAS RN: 4687-24-5
M. Wt: 176.17 g/mol
InChI Key: JBZWEVLMFYQKKZ-UHFFFAOYSA-N
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Description

Methyl benzofuran-3-carboxylate is a chemical compound that belongs to the class of organic compounds known as benzofurans. These are organic compounds containing a benzene ring fused to a furan ring. Methyl benzofuran-3-carboxylate is a derivative of benzofuran with a methoxy group and a carboxylate group attached to the furan ring.

Synthesis Analysis

The synthesis of benzofuran derivatives has been a subject of interest due to their potential applications. For instance, the synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives was achieved through a one-pot reaction involving ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate and various substituted salicylaldehydes, using KHSO4 as a catalyst under ultrasound irradiation conditions . Another study reported the synthesis of benzofuran-2-yl(9-methyl-9H-carbazol-3-yl)methanones via the ultrasound-assisted Rap–Stoermer reaction of 3-chloroacetyl-9-methyl-9H-carbazole with salicylaldehydes, indicating the versatility of benzofuran synthesis methods .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be complex, with various substituents influencing the overall geometry. For example, in the case of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives, the structures were confirmed using (1)H-NMR spectra and, for some compounds, X-ray crystallography . The title compound in another study, 2-(6,7-dimethyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid, showed that the methyl group of the methylsulfanyl substituent is almost perpendicular to the plane of the benzofuran fragment, highlighting the three-dimensional nature of these molecules .

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions, which are essential for their functionalization and application. The Rh/Co relay catalyzed C-H functionalization/annulation of N-aryloxyacetamides with propiolic acids is one such reaction that leads to the construction of benzofuran-3(2H)-one scaffolds with a quaternary center, demonstrating the chemical reactivity of the benzofuran core .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. For instance, the intermolecular O—H⋯O hydrogen bonds in 2-(6,7-dimethyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid link the molecules into centrosymmetric dimers, which are further packed into stacks along the a-axis by C—H⋯π interactions . Such interactions can affect the compound's solubility, melting point, and other physical properties.

Relevant Case Studies

Several studies have explored the potential applications of benzofuran derivatives. For example, selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives were tested for antimicrobial activity against various microorganisms, indicating their potential use in medical applications . Another study synthesized 3-substituted-benzofuran-2-carboxylic esters and evaluated them as ischemic cell death inhibitors, with some compounds showing significant potency, suggesting their potential in therapeutic applications .

Scientific Research Applications

1. Antimicrobial Agents

  • Summary of Application : Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates .
  • Methods of Application : The 5- or 6-position of the nucleus may be unsubstituted, and substituents with halogens, nitro and hydroxyl groups have also displayed potent antibacterial activity . 3-Methanone-6-substituted-benzofuran derivatives were synthesized and evaluated for their in vitro antibacterial activities against E. coli, S. aureus, Methicillin-resistant Staphylococcus aureus (MRSA), B. subtilis, and P. aeruginosa .
  • Results or Outcomes : The results showed that benzofuran derivatives have potent antibacterial activity .

2. Treatment of Asthma and Rheumatism

  • Summary of Application : The total synthesis of the naturally occurring demethoxy-egonol, a congener of which is used in the treatment of asthma and rheumatism .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The results showed that the naturally occurring demethoxy-egonol has potential in the treatment of asthma and rheumatism .

3. Anti-hepatitis C Virus Activity

  • Summary of Application : The recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The results showed that the novel macrocyclic benzofuran compound has potential in the treatment of hepatitis C .

4. Anticancer Agents

  • Summary of Application : Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The results showed that the novel scaffold compounds of benzothiophene and benzofuran have potential as anticancer agents .

5. Treatment of Cardiovascular Diseases

  • Summary of Application : Benzofuran derivatives can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, reduce sinus node autonomy, and has a good effect in dealing with paroxysmal supraventricular tachycardia, atrial premature beats, and premature ventricular contractions .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The results showed that benzofuran derivatives have potential in the treatment of cardiovascular diseases .

6. Antifungal and Antiprotozoal Agents

  • Summary of Application : Benzofuran derivatives exhibit significant activity including antifungal and antiprotozoal .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The results showed that benzofuran derivatives have potential as antifungal and antiprotozoal agents .

7. Anti-inflammatory and Anticonvulsant Agents

  • Summary of Application : Benzofuran derivatives have shown anti-inflammatory and anticonvulsant activities .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The results showed that benzofuran derivatives have potential as anti-inflammatory and anticonvulsant agents .

8. Antioxidant and Antidiabetic Agents

  • Summary of Application : Benzofuran derivatives have shown antioxidant and antidiabetic activities .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The results showed that benzofuran derivatives have potential as antioxidant and antidiabetic agents .

properties

IUPAC Name

methyl 1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-12-10(11)8-6-13-9-5-3-2-4-7(8)9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZWEVLMFYQKKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401269655
Record name 3-Benzofurancarboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401269655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl benzofuran-3-carboxylate

CAS RN

4687-24-5
Record name 3-Benzofurancarboxylic acid, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4687-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Benzofurancarboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401269655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A stirring solution of 2.43 g (9.45 mmol) of 3-(2-Bromo-phenoxy) acrylic acid methyl ester, prepared as in Intermediate 17, 1.98 g (7.56 mmol, 0.8 equiv) of triphenylphosphine, 794 mg (9.45 mmol, 1.0 equiv) of NaHCO3, and 848 mg (3.78 mmol, 0.4 equiv) of palladium (II) acetate in 25 mL of DMF is heated to 110° C. for 16 h. After cooling to RT, the reaction mixture is diluted with 100 mL of Et2O and extracted with H2O (1×100 mL), dried (MgSO4), and the solvents removed in vacuo. Purification of the crude material by silica gel flash column chromatography afforded 650 mg of the title compound as a yellow oil: 1H NMR (CDCl3, 300 MHz) δ8.22 (s, 1H), 8.06 (m, 1H), 7.55 (m, 1H), 7.37 (m, 2H), 3.95 (s, 3H); Rf =0.50 in hexane/EtOAc 5/1.
Name
3-(2-Bromo-phenoxy) acrylic acid methyl ester
Quantity
2.43 g
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 17
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
794 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
848 mg
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a DMF (8.0 mL) solution of 1-benzofuran-3-yl trifluoromethanesulfonic acid (1.00 g, 3.76 mmol), 1,1′-diphenylphosphinoferrocene (128 mg, 231 μmol) and palladium acetate (26.0 mg, 116 μmol), methanol (3.5 mL) and triethylamine (1.05 mL, 7.53 mmol) were added thereto at room temperature. Carbon monoxide gas was bubbled for 20 minutes, and then under a carbon monoxide atmosphere, the mixture was heated and stirred at 60° C. for 3 hours. Water (50 mL) was added, and then the mixture was extracted with ethyl acetate (2×30 mL). The organic layer was combined, washed with 1N-hydrochloric acid (30 mL), and then dried over anhydrous magnesium sulfate. The solvent was concentrated under reduced pressure. The obtained residue was purified using silica gel flash column chromatography (Biotage AB: column No. 40M, hexane:diethyl ether=95:5), to obtain the title compound (570 mg, 3.24 mmol, 86%) as a transparent oily matter.
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Name
1-benzofuran-3-yl trifluoromethanesulfonic acid
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.05 mL
Type
reactant
Reaction Step One
Name
1,1′-diphenylphosphinoferrocene
Quantity
128 mg
Type
catalyst
Reaction Step One
Quantity
26 mg
Type
catalyst
Reaction Step One
Quantity
3.5 mL
Type
solvent
Reaction Step One
Yield
86%

Synthesis routes and methods III

Procedure details

A mixture of benzo[b]furan-3-yl trifluoromethanesulfonate (5.00 g, 18.8 mmol), triethylamine (5.2 ml, 37.3 mmol), palladium (II) acetate (0.130 g, 0.579 mmol), 1, 1'-bis(diphenylphosphino)ferrocene (0.628 g, 1.13 mmol), and methanol (17 ml) in dimethylformamide (40 ml) was purged with carbon monoxide for 20 minutes and stirred under a carbon monoxide balloon at 60° C. for 2.5 hours. The reaction mixture was allowed to cool, diluted with water (250 ml) and extracted with ethyl acetate (2×100 ml). The extracts were washed with 1M hydrochloric acid (100 ml) then saturated brine (100 ml), combined and dried (magnesium sulfate). The solvent was evaporated and the residue purified by flash chromatography, eluting with 5% ethyl acetate in petrol (60°-80°) then 10% ethyl acetate in petrol (60°-80°), to afford the title compound (2.65 g, 80%) as a pale yellow oil; δH (CDCl3) 3.94 (3H, s, CO2CH3), 7.34-7.39 (2H, m, ArH), 7.53 (1H, m, ArH), 8.07 (1H, m, ArH), 8.26 (1H, s, 2-H).
Name
benzo[b]furan-3-yl trifluoromethanesulfonate
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.13 g
Type
catalyst
Reaction Step One
Quantity
0.628 g
Type
catalyst
Reaction Step One
Yield
80%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
8
Citations
JA Elix, BA Ferguson - Australian Journal of Chemistry, 1973 - CSIRO Publishing
… a 1 hr period gave the en01 ether, 3-(a-methoxy)ethylidenebenzofuran2(3H)-one (5), as the major product together with a small amount of methyl 2-methylbenzofuran-3-carboxylate (7). …
Number of citations: 15 www.publish.csiro.au
Z Gan, B Hu, Q Song, Y Xu - Synthesis, 2012 - thieme-connect.com
… We suspected that the decreased electronic density of methyl benzofuran-3-carboxylate might further hinder the electrophilic attack of NCS and, accordingly, harsher reaction conditions…
Number of citations: 22 www.thieme-connect.com
C Li, Y Zhang, P Li, L Wang - The Journal of Organic Chemistry, 2011 - ACS Publications
In this paper, a novel and applicable synthesis of benzofurans from commercially available phenols and propiolate through the direct oxidative cyclization has been developed. In the …
Number of citations: 75 pubs.acs.org
VS Velezheva, AG Kornienko, SV Topilin… - Journal of …, 2006 - Wiley Online Library
… The mother liquor was dried in vacuo, the solid residue washed with CH2Cl2 (2 x 0.5 ml) and acetone (2 x 0.5 ml) to give ethyl 5-hydroxy-2methyl-benzofuran-3-carboxylate 5, isolated …
Number of citations: 41 onlinelibrary.wiley.com
W Zhang, S Lun, LL Liu, S Xiao, G Duan… - Journal of medicinal …, 2019 - ACS Publications
Our group recently reported the identification of novel coumestan derivatives as Mycobacterium tuberculosis (Mtb) Pks13-thioesterase (TE) domain inhibitors, with mutations observed (…
Number of citations: 32 pubs.acs.org
AG Sergeev, GA Artamkina, VS Velezheva… - Russian journal of …, 2005 - Springer
Amination and amidation of bromoindole, 6-bromo-1,2,3,4-tetrahydrocarbazol-1-one, and 8-bromo-2,4,5,6-tetrahydro-1H-pyrazino[3,2,1-jk]carbazole derivatives was effected in the …
Number of citations: 8 link.springer.com
YG Liu, Y Luo, Y Lu - Journal of Chemical Research, 2015 - journals.sagepub.com
… b is an allergic substance, and the ring-opening reaction of compound c generates some non-environmentally friendly by-products, such as methyl benzofuran-3-carboxylate. Its total …
Number of citations: 2 journals.sagepub.com
R Livingstone - Rodd's Chemistry of Carbon Compounds, 1964 - Elsevier
Publisher Summary The uncondensed and unreduced furan nucleus occurs in a few constituents of essential oils. They are commonly plant products; a few are of fungal origin. Furfural …
Number of citations: 2 www.sciencedirect.com

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